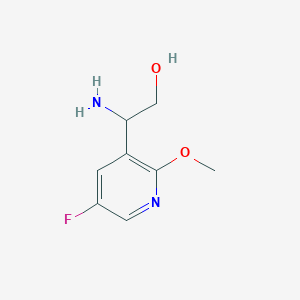
2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(5-fluoro-2-methoxypyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C8H11FN2O2 and a molecular weight of 186.18 g/mol This compound features a pyridine ring substituted with a fluorine atom and a methoxy group, along with an aminoethanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable precursor, such as 5-fluoro-2-methoxypyridine, is reacted with an appropriate aminoethanol derivative under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-fluoro-2-methoxypyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The aminoethanol side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethanol side chain can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-Amino-2-(5-fluoro-2-methoxypyridin-3-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-fluoro-2-methoxypyridin-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy group on the pyridine ring can enhance binding affinity and specificity to these targets, while the aminoethanol side chain can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxypyridine: A precursor in the synthesis of 2-Amino-2-(5-fluoro-2-methoxypyridin-3-yl)ethan-1-ol.
2-Amino-2-(5-chloro-2-methoxypyridin-3-yl)ethan-1-ol: A similar compound with a chlorine atom instead of fluorine, which may exhibit different chemical and biological properties.
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chlorine-substituted analogs . This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H11FN2O2 |
|---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
2-amino-2-(5-fluoro-2-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11FN2O2/c1-13-8-6(7(10)4-12)2-5(9)3-11-8/h2-3,7,12H,4,10H2,1H3 |
InChI Key |
RGTBHCVVMPBTMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)F)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


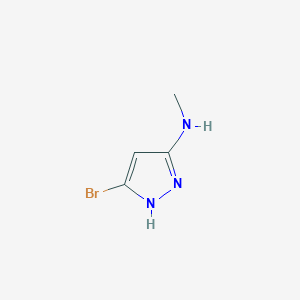
![6-Vinylimidazo[1,2-B]pyridazine](/img/structure/B13055674.png)
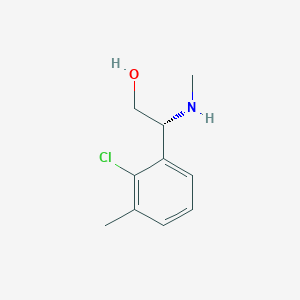
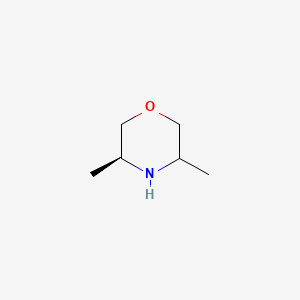
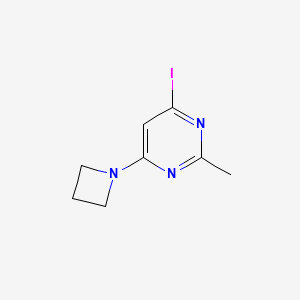
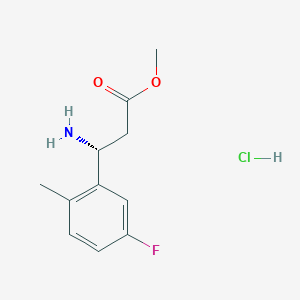
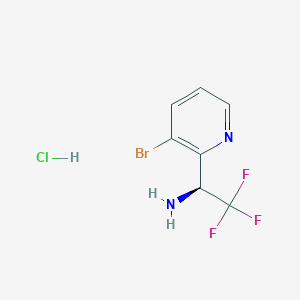
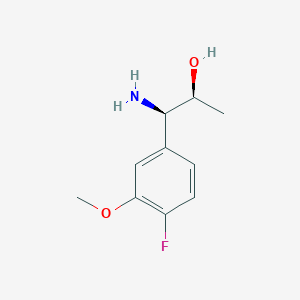
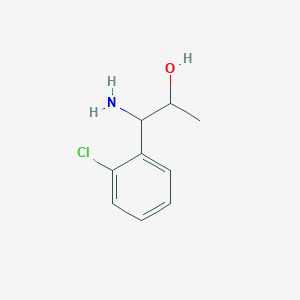
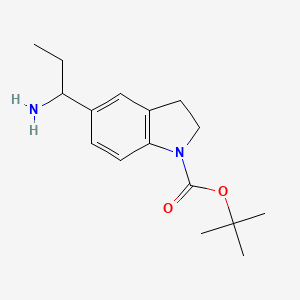

![(1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055730.png)
![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide](/img/structure/B13055743.png)

